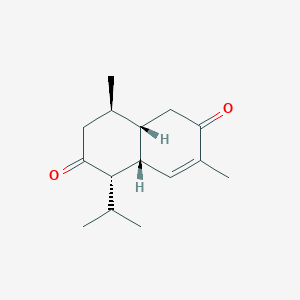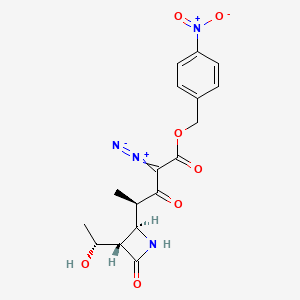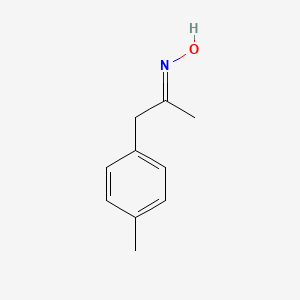
9-Oxoageraphoron
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
9-Oxoageraphorone has a wide range of scientific research applications :
Chemistry: It serves as a reference standard and a synthetic precursor for various chemical reactions.
Wirkmechanismus
Target of Action
9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of 9-Oxoageraphorone are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .
Mode of Action
The mode of action of 9-Oxoageraphorone involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .
Biochemical Pathways
9-Oxoageraphorone affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Pharmacokinetics
It’s known that most terpenes, including 9-oxoageraphorone, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Oxoageraphorone.
Result of Action
The result of the action of 9-Oxoageraphorone is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, 9-Oxoageraphorone has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .
Action Environment
The action of 9-Oxoageraphorone can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.
Biochemische Analyse
Biochemical Properties
9-Oxoageraphorone has been found to exhibit moderate bactericidal activity against Ralstonia solanacearum strains . It also shows strong toxicity against various fungi, including Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima
Cellular Effects
The cellular effects of 9-Oxoageraphorone are primarily observed in its interactions with fungi. Upon treatment with 9-Oxoageraphorone, fungal cell walls shrink, conidia are lost, short branches form in F. oxysporum and F. proliferatum, cell walls break, and hyphae diameter increases in A. tenuissima . These changes suggest that 9-Oxoageraphorone has a significant impact on the growth and morphogenesis of fungi .
Molecular Mechanism
It is known that it exhibits its effects through the formation of reactive metabolites, increased concentration of reactive oxygen species, and impaired antioxidant defense
Temporal Effects in Laboratory Settings
It has been observed that 9-Oxoageraphorone exhibits strong toxicity against various fungi after 4 days of incubation on potato dextrose agar medium
Metabolic Pathways
It is known that it exhibits its effects through the formation of reactive metabolites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 9-Oxoageraphorone typically involves multiple steps of silica gel column chromatography and thin-layer chromatography . These methods are coupled with nuclear magnetic resonance (NMR) techniques to separate and identify the active ingredients from the petroleum ether extract of Eupatorium adenophorum .
Industrial Production Methods: While specific industrial production methods for 9-Oxoageraphorone are not extensively documented, the compound is generally extracted from the leaves of Eupatorium adenophorum using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using chromatographic techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxoageraphorone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 9-Oxoageraphorone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
- 9-Oxo-10,11-dehydro-agerophorone
- 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone
- 9β-hydroxy-ageraphorone
Comparison: 9-Oxoageraphorone is unique due to its strong antimicrobial and insecticidal properties . While similar compounds like 9-Oxo-10,11-dehydro-agerophorone and 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone also exhibit biological activities, 9-Oxoageraphorone stands out for its potent toxicity against a wide range of fungi and bacteria . Additionally, its ability to disrupt fungal cell wall integrity makes it a promising candidate for developing new antifungal agents .
Eigenschaften
IUPAC Name |
(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019936 | |
| Record name | 9-Oxoageraphorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105181-06-4 | |
| Record name | 9-Oxoageraphorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Has 9-Oxoageraphorone demonstrated any toxicity?
A2: While 9-Oxoageraphorone itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of 9-Oxoageraphorone.
Q2: What are the structural characteristics of 9-Oxoageraphorone?
A3: Although the provided research papers don't explicitly state the molecular formula and weight of 9-Oxoageraphorone, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.
Q3: What analytical techniques have been used to characterize and quantify 9-Oxoageraphorone?
A5: While not explicitly stated for 9-Oxoageraphorone, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of 9-Oxoageraphorone as well.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)


